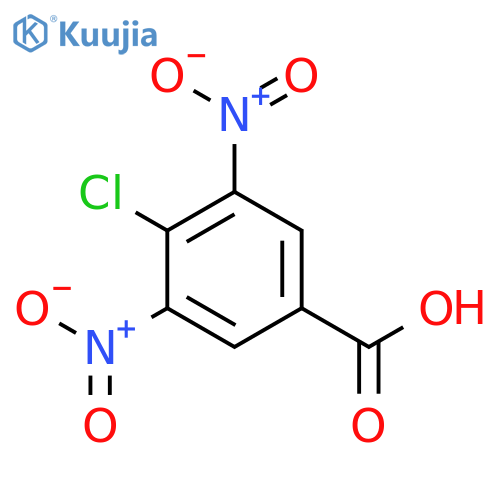Cas no 118-97-8 (4-Chloro-3,5-dinitrobenzoic acid)

118-97-8 structure
商品名:4-Chloro-3,5-dinitrobenzoic acid
4-Chloro-3,5-dinitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3,5-Dinitro-4-chlorobenzoic acid
- 4-C-3,5-DNBA
- 4-Chloro-3,5-dinitrobenzoic Acid
- 4-Chloro-3.5-dinitrobenzoicacid
- 4-Chloro-3
- AKOS 212-81
- TIMTEC-BB SBB003176
- RARECHEM AL BO 0221
- 4-chloro-3,5-dinitrobenzoate
- 4-chloro-3,5-dinitro-benzoicaci
- 005300
- CBI-BB ZERO
- CBI-BB ZERO/005300
- LABOTEST-BB LT00117948
- Benzoic acid, 4-chloro-3,5-dinitro-
- Benzoicacid, 4-chloro-3,5-dinitro-
- PCTFIHOVQYYAMH-UHFFFAOYSA-N
- 4-chloro-3,5-dinitro-benzoic acid
- NSC76583
- PubChem22980
- KSC180K5T
- 4-Chloro-3,5-dinitrobenzoicacid
- ZERO/005300
- 3,5-dinitro-4-chloro-benzoic acid
- A920164
- EINECS 204-290-1
- 118-97-8
- NSC 76583
- AC-10262
- D78268
- 3,5-Dinitro-4-chlorobenzoicacid
- 4-Chloro-3,5-dinitrobenzoic acid, 97%
- FT-0618057
- MFCD00007080
- AKOS000276884
- NS00021550
- GS-3177
- DTXSID2059481
- W-108528
- InChI=1/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12
- NSC-76583
- 469845UZF8
- AM20050210
- SCHEMBL3146159
- 4-Chloro-3,5-dinitrobenzoic acid,99%
- STK400545
- Benzoic acid, 4chloro3,5dinitro
- FC71219
- 4Chloro3,5dinitrobenzoate
- DTXCID7033442
- 204-290-1
- 3,5Dinitro4chlorobenzoic acid
- 4-Chloro-3,5-dinitrobenzoic acid
-
- MDL: MFCD00007080
- インチ: 1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)
- InChIKey: PCTFIHOVQYYAMH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C([H])=C(C(=O)O[H])C([H])=C1[N+](=O)[O-])[N+](=O)[O-]
- BRN: 668253
計算された属性
- せいみつぶんしりょう: 245.96800
- どういたいしつりょう: 245.968
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 129
じっけんとくせい
- 色と性状: 黄色結晶
- 密度みつど: 1.9543 (rough estimate)
- ゆうかいてん: 160.0 to 163.0 deg-C
- ふってん: 315°C
- フラッシュポイント: 186°C
- 屈折率: 1.6500 (estimate)
- PSA: 128.94000
- LogP: 2.90100
- FEMA: 3548
- ようかいせい: 未確定
- じょうきあつ: 0.0±1.1 mmHg at 25°C
4-Chloro-3,5-dinitrobenzoic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 2-36/38
- セキュリティの説明: S28-S24/25-S22
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
- セキュリティ用語:S22;S24/25
4-Chloro-3,5-dinitrobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-321485-1.0g |
4-chloro-3,5-dinitrobenzoic acid |
118-97-8 | 1.0g |
$574.0 | 2023-02-24 | ||
| Enamine | EN300-321485-2.5g |
4-chloro-3,5-dinitrobenzoic acid |
118-97-8 | 2.5g |
$1189.0 | 2023-09-04 | ||
| Enamine | EN300-321485-5.0g |
4-chloro-3,5-dinitrobenzoic acid |
118-97-8 | 5.0g |
$1507.0 | 2023-02-24 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 073992-10g |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 95+% | 10g |
584.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HK598-100g |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 98.0%(T) | 100g |
¥2940.0 | 2022-06-10 | |
| eNovation Chemicals LLC | K40575-50g |
3,5-Dinitro-4-chlorobenzoic acid |
118-97-8 | 97% | 50g |
$260 | 2023-09-03 | |
| TRC | C374088-1000mg |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 1g |
$75.00 | 2023-05-18 | ||
| Chemenu | CM344468-100g |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 95%+ | 100g |
$58 | 2022-06-14 | |
| Matrix Scientific | 073992-10g |
3,5-Dinitro-4-chlorobenzoic acid, 95+% |
118-97-8 | 95+% | 10g |
$15.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HK598-5g |
4-Chloro-3,5-dinitrobenzoic acid |
118-97-8 | 98.0%(T) | 5g |
¥229.0 | 2022-06-10 |
4-Chloro-3,5-dinitrobenzoic acid 関連文献
-
1. 544. The synthesis of thyroxine and related substances. Part VIII. The preparation of some halogeno- and nitro-diphenyl ethersJ. C. Clayton,G. F. H. Green,B. A. Hems J. Chem. Soc. 1951 2467
-
2. 678. The S N mechanism in aromatic compounds. Part II
-
4. The effects of zwitterionic surfactant systems upon aromatic nucleophilic substitutionAntonio Cipiciani,Stefania Primieri J. Chem. Soc. Perkin Trans. 2 1990 1365
-
5. 300. The S N mechanism in aromatic compounds. Part IV.Joseph Miller,Vincent A. Williams N mechanism in aromatic compounds. Part IV.. Joseph Miller Vincent A. Williams J. Chem. Soc. 1953 1475
118-97-8 (4-Chloro-3,5-dinitrobenzoic acid) 関連製品
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:118-97-8)4-Chloro-3,5-dinitrobenzoic acid

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:118-97-8)4-Chloro-3,5-dinitrobenzoic acid

清らかである:99%
はかる:1kg
価格 ($):180.0